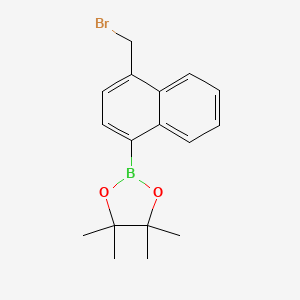

2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds containing heterocyclic dioxaborolane rings. The compound is officially designated as 2-[4-(bromomethyl)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting the positioning of the bromomethyl substituent at the 4-position of the naphthalene ring system and the subsequent attachment to the boron center of the dioxaborolane moiety.

The molecular formula C17H20BBrO2 indicates a molecular weight of 347.06 grams per mole, with the chemical structure incorporating a naphthalene bicyclic aromatic system, a bromomethyl functional group, and a cyclic boronate ester framework. The Chemical Abstracts Service registry number 1422655-33-1 provides unique identification for this specific isomeric form. The International Chemical Identifier key YYPTWLZSCKVHCM-UHFFFAOYSA-N establishes the precise structural connectivity and stereochemical configuration.

| Nomenclature Parameter | Specification |

|---|---|

| IUPAC Name | 2-[4-(bromomethyl)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | C17H20BBrO2 |

| Molecular Weight | 347.06 g/mol |

| CAS Registry Number | 1422655-33-1 |

| InChI Key | YYPTWLZSCKVHCM-UHFFFAOYSA-N |

Isomeric considerations reveal that the compound exhibits positional isomerism possibilities within the naphthalene ring system, where the bromomethyl substituent could theoretically occupy various positions relative to the boron attachment point. However, the 4-position placement represents the most synthetically accessible and chemically stable configuration for this particular boronate ester derivative. The tetramethyl substitution pattern on the dioxaborolane ring eliminates potential geometric isomerism at the boron center, resulting in a well-defined three-dimensional molecular structure.

The InChI representation 1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3 provides a complete description of the atomic connectivity and hydrogen distribution throughout the molecular framework. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate chemical communication within the scientific community.

X-ray Crystallographic Analysis of Molecular Geometry

While specific X-ray crystallographic data for this compound remains limited in the available literature, comparative analysis with closely related naphthalene-boronate systems provides valuable insights into the expected molecular geometry and structural parameters. Crystallographic studies of analogous compounds, including various naphthyl-boronic acid derivatives and bis(boronate) naphthalene systems, reveal consistent geometric patterns that can be extrapolated to understand this specific compound's three-dimensional structure.

The naphthalene ring system in related boronate esters typically exhibits planar geometry with characteristic bond lengths and angles consistent with aromatic delocalization. X-ray analysis of (naphthalen-1-yl)boronic acid demonstrates typical carbon-carbon bond distances within the naphthalene framework ranging from 1.361 to 1.4382 angstroms, with the boron-carbon attachment showing distances of approximately 1.5705 angstroms. These structural parameters provide a baseline for understanding the geometric expectations in the bromomethyl-substituted derivative.

| Structural Parameter | Typical Range | Related Compound Reference |

|---|---|---|

| Naphthalene C-C Bonds | 1.361-1.438 Å | (Naphthalen-1-yl)boronic acid |

| B-C Bond Length | 1.571 Å | Various naphthyl-boronates |

| Dioxaborolane Ring | Planar geometry | Multiple boronate esters |

| B-O Bond Distances | 1.362-1.371 Å | Standard boronate framework |

The dioxaborolane ring system consistently adopts a planar configuration in crystallographic studies of related compounds, with boron-oxygen bond distances typically ranging from 1.362 to 1.371 angstroms. The tetramethyl substitution pattern creates a sterically favorable environment that stabilizes the boronate ester functionality while maintaining accessibility for chemical reactions. Crystal packing studies of similar naphthyl-boronate compounds reveal intermolecular hydrogen bonding interactions between boronic acid hydroxyl groups and neighboring molecules, though this specific bromomethyl derivative would exhibit different packing arrangements due to the absence of free hydroxyl groups.

Crystallographic analysis of 1,8-bis[pinacolato(boryl)]naphthalene systems demonstrates significant structural distortion when multiple boron centers are present on the naphthalene framework, with torsion angles reaching 38.63 degrees between boron-carbon bonds. This distortion arises from steric interactions between bulky boronate ester groups, suggesting that the single boronate substitution in the bromomethyl derivative would result in minimal structural perturbation of the naphthalene system.

Comparative Structural Analysis with Related Boronate Esters

Comparative structural analysis reveals significant similarities between this compound and other naphthalene-based boronate ester systems, while highlighting unique features introduced by the bromomethyl substituent. The structural comparison encompasses various naphthyl-boronate derivatives, including 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane, and 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene systems.

The presence of the bromomethyl group at the 4-position distinguishes this compound from simple naphthyl-boronates by introducing additional electronic and steric effects. Compared to 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, which features a methylene linker between the naphthalene and boron centers, the direct attachment in the bromomethyl derivative creates enhanced electronic communication between the aromatic system and the boronate functionality.

| Compound | Molecular Formula | Key Structural Features | CAS Number |

|---|---|---|---|

| Target Compound | C17H20BBrO2 | Direct B-naphthyl attachment, 4-bromomethyl | 1422655-33-1 |

| Naphthalen-1-ylmethyl analog | C17H21BO2 | Methylene linker, no halogen | 475250-57-8 |

| 4-Methylnaphthyl analog | C17H21BO2 | Methyl substituent instead of bromomethyl | Not specified |

| 2,7-Bis-boronate | C22H30B2O4 | Two boronate groups, no halogen substitution | 853377-10-3 |

Electronic effects of the bromomethyl substituent create distinct reactivity patterns compared to unsubstituted naphthyl-boronates. The electron-withdrawing nature of the bromine atom influences the electron density distribution within the naphthalene ring system, potentially affecting the boron center's Lewis acidity and subsequent reactivity in cross-coupling reactions. This contrasts sharply with electron-donating methyl substituents observed in related compounds, which enhance electron density and alter reaction kinetics.

Steric considerations reveal that the bromomethyl group occupies significantly more space than simple alkyl substituents, potentially influencing molecular packing in solid-state structures and affecting substrate approach during catalytic processes. Comparative analysis with boronic acid-appended naphthyl-pyridinium receptors demonstrates how substituent positioning affects molecular recognition and binding interactions, with the 4-position bromomethyl group creating unique spatial arrangements for potential applications in sensor development.

Properties

IUPAC Name |

2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPTWLZSCKVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Data

| Property | Value |

|---|---|

| Chemical Name | 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Synonyms | 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester |

| Molecular Formula | C17H22BBrO2 |

| Molecular Weight | 347.1 g/mol |

| PubChem CID | 56776826 |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Introduction of the boronic ester group (pinacol boronate) to a naphthalene core.

- Installation of the bromomethyl substituent at the 4-position of the naphthalene ring.

Stepwise Overview

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1 | Borylation of naphthalene derivative | Bis(pinacolato)diboron, Pd catalyst, base |

| 2 | Bromomethylation of naphthalen-1-yl pinacol boronate | Formaldehyde (or equivalent), HBr or PBr3 |

Detailed Synthetic Procedures

Synthesis of Naphthalen-1-yl Pinacol Boronate

Borylation Reaction:

The starting material, typically a 1-bromonaphthalene or 1-chloronaphthalene, undergoes a palladium-catalyzed borylation with bis(pinacolato)diboron in the presence of a base (such as potassium acetate or sodium acetate) and a suitable solvent (e.g., 1,4-dioxane or tetrahydrofuran). The reaction is performed under an inert atmosphere (nitrogen or argon) to avoid oxidation.$$

\text{1-bromonaphthalene} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd(0)}, \text{KOAc}, \text{solvent}} \text{naphthalen-1-yl pinacol boronate}

$$-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or sodium acetate

- Solvent: 1,4-dioxane or tetrahydrofuran

- Temperature: 80–100°C

- Time: 12–24 hours

Bromomethylation of Naphthalen-1-yl Pinacol Boronate

Electrophilic Bromomethylation:

The naphthalen-1-yl pinacol boronate is subjected to bromomethylation at the 4-position. This can be achieved via a two-step sequence:- Formylation at the 4-position (Vilsmeier-Haack or related method) to introduce a formyl group.

- Reduction of the aldehyde to a methyl group, followed by bromination using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3).

Alternatively, direct bromomethylation may be achieved using paraformaldehyde and hydrobromic acid or NBS in the presence of a radical initiator.

-

- Bromomethylating agent: NBS, paraformaldehyde + HBr, or PBr3

- Solvent: Dichloromethane or chloroform

- Temperature: 0–25°C

- Time: 2–8 hours

Representative Data Table: Reaction Conditions and Yields

| Step | Reagents/Catalyst | Solvent | Temperature | Time | Typical Yield (%) |

|---|---|---|---|---|---|

| Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | 1,4-dioxane | 80°C | 16 h | 75–90 |

| Bromomethylation | NBS, paraformaldehyde, HBr | CH2Cl2 | 0–25°C | 4 h | 60–80 |

Research Findings and Notes

- Catalyst Choice: The use of palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 is critical for efficient borylation. Ligand selection can affect both yield and regioselectivity.

- Base and Solvent: Potassium acetate or sodium acetate are commonly used bases. The choice of solvent (1,4-dioxane or tetrahydrofuran) influences solubility and reaction rate.

- Bromomethylation Selectivity: The 4-position of the naphthalene ring is favored due to electronic and steric factors, especially after borylation at the 1-position.

- Purification: The final product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

Summary Table: Key Preparation Parameters

| Parameter | Value/Range |

|---|---|

| Reaction Type | Pd-catalyzed borylation, bromomethylation |

| Key Reagents | Bis(pinacolato)diboron, NBS, HBr, paraformaldehyde |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | Potassium acetate, sodium acetate |

| Solvent | 1,4-dioxane, THF, dichloromethane |

| Temperature | 0–100°C |

| Typical Yield | 60–90% (overall) |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the bromomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

Organic Synthesis

The compound serves as a key intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable reagent in the construction of complex organic molecules.

Key Reactions :

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling to form biaryl compounds.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles to generate new functional groups.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | |

| Nucleophilic Substitution | Synthesis of functionalized derivatives |

Material Science

Due to its boron content, this compound is explored for applications in the development of advanced materials. Boron compounds are known for their ability to enhance thermal stability and mechanical properties.

Applications :

- Polymer Chemistry : Used as a cross-linking agent to improve the properties of polymer matrices.

- Nanocomposites : Investigated for incorporation into nanostructured materials to enhance conductivity and strength.

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Cross-linking agent | Improved thermal stability |

| Nanocomposites | Conductivity enhancement | Increased mechanical strength |

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its ability to participate in various chemical transformations makes it a candidate for synthesizing bioactive molecules.

Case Studies :

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines.

- Antimicrobial Activity : Preliminary studies show effectiveness against certain bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to react with various functional groups. The bromomethyl group can undergo nucleophilic substitution, while the boronic acid moiety can participate in Suzuki-Miyaura coupling reactions . These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Analogs

Reactivity and Functional Group Analysis

- Bromomethyl vs. Phenyl/Chloro Substituents : The bromomethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature absent in phenyl- or chloro-substituted analogs. For example, 2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is less reactive in alkylation due to the weaker leaving group ability of chlorine compared to bromine .

- Naphthalene vs. Phenyl Core : The naphthalene system in the target compound enhances π-conjugation, making it advantageous for optoelectronic materials. In contrast, the phenyl analog (2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has lower molecular weight but reduced conjugation .

- Bromomethyl vs. Ethynyl/Fluoro Groups : Derivatives like 2-(8-ethynyl-7-fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () prioritize alkyne-based couplings, whereas the bromomethyl group in the target compound supports sequential functionalization strategies .

Biological Activity

The compound 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained considerable attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H20BBrO2

- CAS Number : 1422655-33-1

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 347.05 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its ability to form reactive intermediates that can interact with biological macromolecules such as DNA. The compound has been shown to induce DNA interstrand cross-links (ICLs), which are detrimental to cellular functions. This mechanism is particularly relevant in the context of cancer therapy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that arylboronates with bromine as a leaving group showed enhanced cellular activity and DNA cross-linking capabilities when activated by hydrogen peroxide (H2O2) . The formation of quinone methide precursors from these compounds significantly improves their reactivity towards DNA.

Case Study: Cytotoxicity in Cancer Cells

A cell-based screening revealed that derivatives of this compound exhibited potent inhibitory effects on various tissue-derived cancer cells while sparing normal cells. The induction of H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes provided evidence linking cell death to DNA damage caused by these compounds .

Selectivity and Efficacy

The selectivity of this compound for cancer cells over normal cells suggests a promising therapeutic index. This selectivity is crucial for minimizing side effects in cancer treatments.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar organoboron compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bromomethylboronic acid pinacol ester | Contains bromomethyl and boronic acid | Moderate anticancer activity |

| 4-Methylphenylboronic acid pinacol ester | Methyl group enhances reactivity | Limited selectivity in cancer cells |

Uniqueness of the Compound

The dual functionality of the bromomethyl group and the boronic acid moiety allows for diverse reactivity patterns that are not present in other similar compounds. This characteristic enhances its utility in synthetic chemistry and biological applications.

Synthesis and Catalysis

The compound serves as a valuable intermediate in organic synthesis. It is utilized in various chemical reactions such as:

- Suzuki-Miyaura Coupling : A key reaction for forming carbon-carbon bonds.

- Nucleophilic Substitution Reactions : Facilitating the introduction of various functional groups.

Future Directions in Research

Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity. Additionally, further exploration into its mechanisms of action could lead to novel applications in drug development targeting specific types of cancers.

Q & A

Q. Key Reaction Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | K₂CO₃, DMF, RT | Base for deprotonation |

| 2 | Bromomethyl reagent | Alkylation agent |

| 3 | Pinacol boronate precursor | Boron moiety introduction |

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and bromomethyl signals (δ ~4.5–5.0 ppm).

- ¹³C NMR : Confirms the naphthalene carbon framework and methyl groups (δ ~25 ppm for tetramethyl dioxaborolane).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .

- Mass Spectrometry (HRMS) : Verifies molecular weight (calc. for C₁₈H₂₁BBrO₂: ~367.08 g/mol).

- X-ray Crystallography : Resolves steric effects of the naphthalene-bromomethyl group, as seen in related naphthalene boronate structures .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Advanced

Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich aryl partners.

- Solvent System : Dioxane/water (4:1) to balance solubility and boronate stability.

- Base : Na₂CO₃ or Cs₂CO₃ to maintain pH without hydrolyzing the boronate.

- Temperature : 80–100°C for 12–24 hours.

Q. Example Protocol

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Na₂CO₃ (2 eq) |

| Solvent | Dioxane/H₂O (4:1) |

| Time | 18 hours |

Moisture control is critical—use Schlenk techniques to prevent boronate degradation .

How to address stability issues during storage and handling?

Q. Advanced

- Storage : Under argon at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for air-sensitive steps; avoid protic solvents.

- Purity Check : Monitor via ¹¹B NMR for hydrolysis (broad peaks indicate decomposition). emphasizes protective gear (gloves, masks) due to bromomethyl reactivity .

What are the potential competing reactions during functionalization of the bromomethyl group?

Q. Basic

- Elimination : Formation of naphthyl alkenes under strong bases (e.g., t-BuOK).

- Unintended Substitution : Competing reactions at the boronate site if unprotected.

Mitigation : Use mild bases (K₂CO₃) and polar aprotic solvents (DMF) at moderate temperatures (40–60°C) .

How to resolve contradictions in reported catalytic efficiencies for cross-couplings?

Q. Advanced

- Systematic Screening : Vary ligands (e.g., SPhos vs. XPhos), bases, and solvent ratios.

- Intermediate Analysis : Isolate and characterize oxidative addition intermediates (e.g., Pd-aryl species).

- Reproducibility : Compare protocols from (fluorinated analogs) and 6 (pinacol derivatives) to identify optimal conditions .

What are the typical applications in medicinal chemistry?

Q. Basic

- Biaryl Synthesis : Key intermediate for kinase inhibitors or PROTACs via Suzuki coupling.

- Bromomethyl Utility : Enables late-stage alkylation (e.g., attaching PEG linkers or targeting moieties). and highlight similar boronate esters in drug candidate synthesis .

Strategies for regioselective functionalization of the naphthalene ring.

Q. Advanced

- Directing Groups : Install nitro or methoxy groups to guide electrophilic substitution.

- Protection/Deprotection : Use silyl ethers to block reactive positions.

- Electronic Effects : The boronate’s electron-withdrawing nature directs reactions to the 4-position. ’s nitrile-substituted analogs demonstrate directed reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.